molecular formula C18H20N3+ B15281606 1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B15281606
M. Wt: 278.4 g/mol
InChI Key: FWLGMSWNKCOGTH-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes two benzyl groups substituted with methyl groups at different positions, attached to a triazolium core.

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 3-methylbenzyl chloride and 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the benzyl groups, forming new substituted triazolium salts.

Scientific Research Applications

1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The triazolium core can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

1-(3-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:

    1-benzyl-4-methyl-1H-1,2,4-triazol-4-ium: This compound has a similar structure but lacks the additional methyl group on the benzyl ring.

    1-(4-methylbenzyl)-4-phenyl-1H-1,2,4-triazol-4-ium: This compound has a phenyl group instead of a methylbenzyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H20N3+

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C18H20N3/c1-15-6-8-17(9-7-15)11-20-13-19-21(14-20)12-18-5-3-4-16(2)10-18/h3-10,13-14H,11-12H2,1-2H3/q+1

InChI Key

FWLGMSWNKCOGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(N=C2)CC3=CC=CC(=C3)C

Origin of Product

United States

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